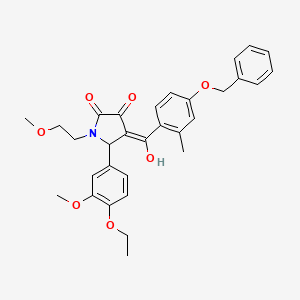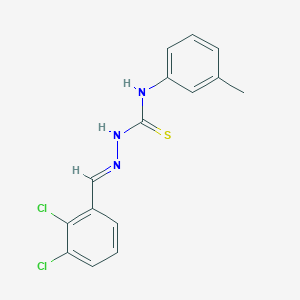
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by the presence of both chlorophenyl and methoxyphenyl groups attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions. This can be achieved by reacting the pyrazole intermediate with 4-chlorobenzaldehyde and 4-methoxybenzaldehyde under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Catalysts and Solvents: The use of catalysts like Lewis acids and solvents such as ethanol or acetonitrile can enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines.
Substitution: Methoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with enhanced biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties, depending on the modifications made to the core structure.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the chlorophenyl group, which may influence its chemical properties and applications.
Uniqueness
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of both chlorophenyl and methoxyphenyl groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
618098-06-9 |
|---|---|
Fórmula molecular |
C16H14ClN3O |
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3O/c1-21-14-8-6-13(7-9-14)20-16(18)10-15(19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3 |
Clave InChI |
QTQACLHBWHXSHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((5E)-5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12013423.png)

![1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12013432.png)

![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013440.png)
![11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B12013463.png)
![[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12013469.png)





![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12013514.png)
![3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12013522.png)
